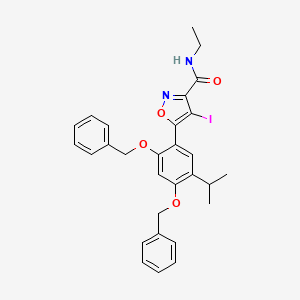

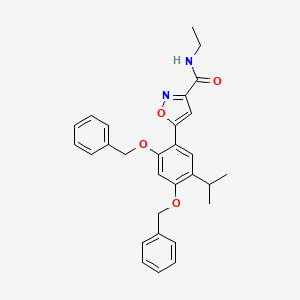

5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide

Overview

Description

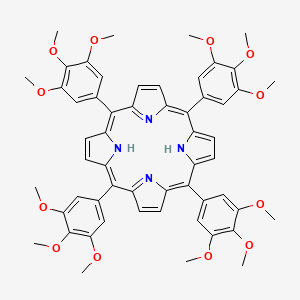

The compound “5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen each. It also has a phenyl ring substituted with isopropyl and benzyloxy groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the structure and connectivity of the atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the benzyloxy groups might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications

Electropolymerization and Electrochromic Properties

A study by Hsiao and Wang (2016) explored the fabrication of redox-active and electrochromic poly(amide-amine) films. This involved the synthesis of electropolymerizable monomers, including a compound structurally related to 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethylisoxazole-3-carboxamide. The resulting polymer showed both electrochromic and fluorescent properties, displaying emission of blue light in solid state and reversible electrochemical oxidation processes (Hsiao & Wang, 2016).

Solid-Phase Synthesis of Peptide Amides

Albericio and Bárány (2009) developed a methodology for solid-phase synthesis of C-terminal peptide amides using polymer-supported benzylamides. This approach, relevant to the synthesis of compounds like this compound, allowed for efficient peptide chain elaboration and final cleavage under mild conditions (Albericio & Bárány, 2009).

Organic Light-Emitting Diodes (OLEDs) Performance

Wang et al. (2001) focused on the synthesis and structure of compounds related to this compound for application in OLEDs. They fabricated LEDs using these compounds as electron-injection/hole-blocking layers, demonstrating significant improvements in device efficiency and performance (Wang et al., 2001).

Novel Polyamides Based on Multi-Ring Flexible Dicarboxylic Acids

A study by Hsiao and Chang (1996) synthesized novel aromatic polyamides using dicarboxylic acids structurally similar to this compound. These polyamides were characterized by high molecular weight, solubility in polar solvents, and good film-forming properties, making them suitable for various industrial applications (Hsiao & Chang, 1996).

Synthesis of Isothiazolopyridines

Youssef et al. (2012) reported on the synthesis of isothiazolopyridines using both conventional chemical methods and modern microwave techniques. This research contributes to the understanding of the chemical behavior of related compounds, including this compound, and their potential biological activities (Youssef et al., 2012).

Inhibition of Inosine Monophosphate Dehydrogenase

Zatorski et al. (1996) synthesized benzamide adenine dinucleotide, a compound related to this compound. This study highlighted its potential as an inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial in purine metabolism (Zatorski et al., 1996).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays an essential role in cancer occurrence and development . It is involved in the proper folding, stability, and function of many proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

The compound acts as an inhibitor of HSP90 . It binds to the N-terminal domain of HSP90, which is the geldanamycin binding site . This binding disrupts the chaperone function of HSP90, leading to the degradation of client proteins .

Biochemical Pathways

The inhibition of HSP90 affects multiple biochemical pathways. Key client proteins of HSP90 include AKT and ERK . The compound induces significant degradation of these proteins, disrupting their associated pathways . This can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells .

Result of Action

The compound exhibits antiproliferative activity against multiple cancer cell lines . It induces significant degradation of the client proteins AKT and ERK . This leads to a lower level of the heat shock response compared to tanespimycin (17-AAG), another HSP90 inhibitor .

properties

IUPAC Name |

5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-N-ethyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O4/c1-4-30-29(32)25-16-28(35-31-25)24-15-23(20(2)3)26(33-18-21-11-7-5-8-12-21)17-27(24)34-19-22-13-9-6-10-14-22/h5-17,20H,4,18-19H2,1-3H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZNKTGLEYAPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

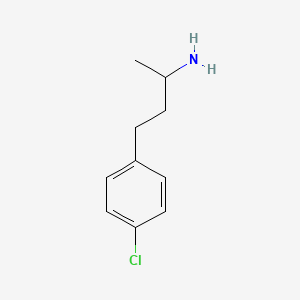

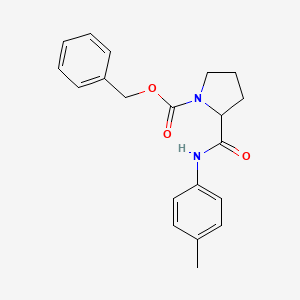

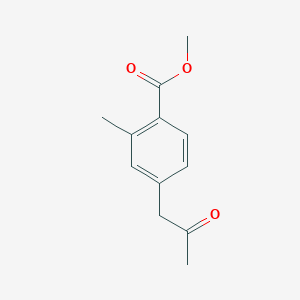

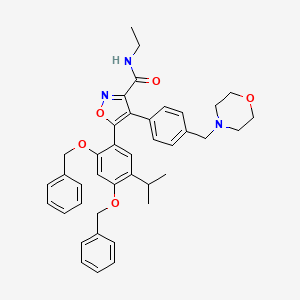

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Benzyl(methyl)amino]-1-phenyl-1-propanol](/img/structure/B3152951.png)